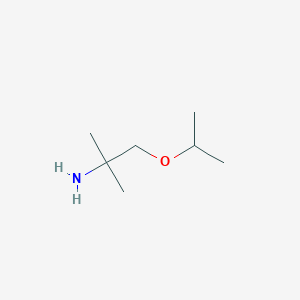

2-Methyl-1-(propan-2-yloxy)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-propan-2-yloxypropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)9-5-7(3,4)8/h6H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNECDGRVHMCXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89979-73-7 | |

| Record name | 2-methyl-1-(propan-2-yloxy)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Synthesis Guide: 2-Methyl-1-(propan-2-yloxy)propan-2-amine

Executive Summary & Strategic Analysis

This guide details the synthesis of 2-Methyl-1-(propan-2-yloxy)propan-2-amine (Molecular Formula:

Structural Deconstruction

The target molecule consists of a 2-methylpropane backbone substituted at:

-

C1: An isopropoxy group (ether linkage).

-

C2: A primary amine group on a tertiary carbon.

Retrosynthetic Logic

Direct alkylation of amines to form this structure is prone to over-alkylation and poor regioselectivity. Therefore, this protocol utilizes a convergent stepwise approach ensuring high regiocontrol:

-

Regioselective Epoxide Ring Opening: Utilizing Isobutylene Oxide (2,2-Dimethyloxirane) and Isopropanol .

-

Critical Decision: Base catalysis is selected over acid catalysis to enforce

attack at the least substituted carbon (C1), ensuring the hydroxyl group forms at the tertiary C2 position.

-

-

Ritter Reaction: Conversion of the resulting tertiary alcohol to an amine via a nitrile intermediate.[1][2]

-

Justification: Nucleophilic substitution (

) on a tertiary alcohol is difficult due to elimination side reactions. The Ritter reaction effectively traps the tertiary carbocation with a nitrile to form an amide, which is subsequently hydrolyzed.[2]

-

Reaction Workflow Visualization

The following diagram outlines the critical pathway from raw materials to the purified amine.

Caption: Figure 1. Convergent synthesis workflow emphasizing the regioselective opening of isobutylene oxide followed by Ritter amination.

Phase 1: Synthesis of 1-isopropoxy-2-methyl-2-propanol

This step establishes the carbon skeleton and the ether linkage.

Mechanistic Insight

Acid-catalyzed opening of isobutylene oxide typically yields the primary alcohol (attack at the tertiary carbon). To obtain the tertiary alcohol required for the amine position, we must use basic conditions (Sodium Isopropoxide) to drive an

Protocol

Reagents:

-

Isobutylene Oxide (2,2-Dimethyloxirane): 1.0 equiv

-

Isopropanol (Anhydrous): 5.0 equiv (Solvent/Reactant)

-

Sodium Metal (or Sodium Hydride): 0.1 equiv (Catalyst)

Procedure:

-

Catalyst Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal in anhydrous isopropanol to generate sodium isopropoxide in situ. Caution: Hydrogen gas evolution.

-

Addition: Once the sodium is fully dissolved, heat the solution to 50°C.

-

Reaction: Add Isobutylene Oxide dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 70°C.

-

Reflux: After addition, reflux the mixture (approx. 82°C) for 6–8 hours. Monitor consumption of epoxide by GC-FID.

-

Work-up: Cool to room temperature. Neutralize the base with a stoichiometric amount of glacial acetic acid or dilute HCl.

-

Isolation: Remove excess isopropanol via rotary evaporation. Distill the residue under reduced pressure to isolate 1-isopropoxy-2-methyl-2-propanol .

Expected Yield: 85-92% Key Quality Attribute: Absence of the regioisomer (2-isopropoxy-2-methyl-1-propanol).

Phase 2 & 3: Ritter Reaction and Hydrolysis

This phase converts the tertiary hydroxyl group into the primary amine.[3]

Mechanistic Pathway

The tertiary alcohol is dehydrated by sulfuric acid to form a stable tertiary carbocation. This electrophile is intercepted by acetonitrile (solvent/reactant) to form a nitrilium ion, which, upon aqueous quench, yields the acetamide. Subsequent hydrolysis removes the acetyl group.

Caption: Figure 2. Mechanism of the Ritter Reaction transforming the tertiary alcohol to the amine.

Protocol

Reagents:

-

1-isopropoxy-2-methyl-2-propanol (from Phase 1): 1.0 equiv

-

Acetonitrile: 5.0 equiv (Solvent/Reactant)

-

Sulfuric Acid (Conc. 98%): 1.2 equiv

-

Sodium Hydroxide (50% aq): Excess for hydrolysis

Procedure:

-

Ritter Addition:

-

Dissolve the alcohol in acetonitrile in a jacketed reactor cooled to 0°C.

-

Add concentrated sulfuric acid dropwise. Critical: Maintain internal temperature <10°C to prevent polymerization of isobutylene (formed via elimination).

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Amide Formation (Quench):

-

Pour the reaction mixture onto crushed ice. The nitrilium intermediate hydrolyzes to form the N-acetyl derivative.

-

Extract with Dichloromethane (DCM) to remove non-polar byproducts. (Optional: The amide is often water-soluble or oil; if oil separates, collect it).

-

-

Hydrolysis (Deprotection):

-

To the crude amide (or the aqueous layer if water soluble), add 50% NaOH solution (approx 5 equiv).

-

Reflux vigorously (100°C+) for 24–48 hours. Note: Sterically hindered amides hydrolyze slowly.

-

Alternative: Acidic hydrolysis (6M HCl, reflux) can be faster, followed by basification.

-

-

Purification:

-

Cool the mixture. The amine will likely separate as an oil layer.

-

Extract aqueous phase with diethyl ether or MTBE.

-

Combine organic layers, dry over

. -

Fractional Distillation: Isolate the product.

-

Data Summary & Troubleshooting

Physicochemical Data (Predicted)

| Property | Value | Notes |

| Molecular Weight | 131.22 g/mol | |

| Boiling Point | ~140-145°C | Estimated based on structure |

| Appearance | Colorless Liquid | Amine odor |

| Solubility | Soluble in alcohols, ethers | Moderate water solubility (inverse temp dependent) |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Low Yield (Phase 1) | Acidic impurities in epoxide | Ensure system is strictly basic; pre-treat epoxide with basic alumina if necessary. |

| Elimination Product (Alkene) | Reaction temp too high in Phase 2 | Keep |

| Incomplete Hydrolysis | Steric hindrance of t-butyl group | Increase reflux time (up to 72h) or switch to ethylene glycol/KOH high-temp hydrolysis (150°C). |

References

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon - Regioselectivity of Epoxide Opening). Link

-

Organic Chemistry Portal. (n.d.). Ritter Reaction: Mechanism and Examples.[1][4] Retrieved October 26, 2023. Link

-

PubChem. (2023). Compound Summary: this compound.[5] National Library of Medicine. Link

-

Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. (Authoritative review on base vs. acid catalyzed epoxide opening). Link

Sources

- 1. Ritter reaction - Wikipedia [en.wikipedia.org]

- 2. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 3. youtube.com [youtube.com]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Methyl-1-(propan-2-yloxy)propan-2-amine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 2-Methyl-1-(propan-2-yloxy)propan-2-amine. As experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with spectral data from analogous structures, to predict and interpret its key spectroscopic features. This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Expected Spectroscopic Behavior

This compound possesses a unique combination of functional groups, including a primary amine, an ether linkage, and sterically hindered alkyl groups. These features will give rise to a distinct spectroscopic fingerprint. The molecular structure is presented below.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of nearby atoms (oxygen and nitrogen) and the overall electronic environment.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| a | ~1.10 | Doublet | 6H | (CH₃)₂CH- |

| b | ~1.15 | Singlet | 6H | (CH₃)₂C-NH₂ |

| c | ~1.5 (broad) | Singlet | 2H | -NH₂ |

| d | ~3.20 | Singlet | 2H | -O-CH₂-C- |

| e | ~3.60 | Septet | 1H | (CH₃)₂CH- |

Expertise & Experience: Rationale for Predictions

-

Signal a ((CH₃)₂CH-): These two methyl groups are equivalent and are split by the adjacent methine proton, resulting in a doublet. Their chemical shift is in the typical aliphatic region.

-

Signal b ((CH₃)₂C-NH₂): These two methyl groups are also equivalent and attached to a quaternary carbon. With no adjacent protons, the signal will be a singlet.

-

Signal c (-NH₂): The protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.

-

Signal d (-O-CH₂-C-): The methylene protons are adjacent to an oxygen atom and a quaternary carbon. The absence of adjacent protons will result in a singlet. The deshielding effect of the oxygen atom will shift this signal downfield.

-

Signal e ((CH₃)₂CH-): The single methine proton is split by the six protons of the two adjacent methyl groups, leading to a septet (n+1 rule). Its proximity to the ether oxygen will cause a downfield shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~22.0 | (CH₃)₂CH- |

| 2 | ~27.0 | (CH₃)₂C-NH₂ |

| 3 | ~51.0 | (CH₃)₂C-NH₂ |

| 4 | ~72.0 | (CH₃)₂CH- |

| 5 | ~78.0 | -O-CH₂-C- |

Expertise & Experience: Rationale for Predictions

-

The chemical shifts are predicted based on standard values for similar functional groups. The carbons closer to the electronegative oxygen and nitrogen atoms (-O-CH₂-C-, (CH₃)₂CH-, and (CH₃)₂C-NH₂) are expected to be the most downfield.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of -2 to 12 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 0 to 220 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), and a longer relaxation delay (e.g., 2-5 seconds).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Figure 2: A typical workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

For this compound (C₇H₁₇NO), the expected molecular weight is approximately 131.13 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 131 would be expected, although it may be weak due to the facile fragmentation of aliphatic amines and ethers.

Table 3: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Notes |

| 131 | [C₇H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 116 | [M - CH₃]⁺ | Loss of a methyl group |

| 86 | [M - C₃H₇]⁺ | Cleavage of the isopropyl group |

| 72 | [CH₂=C(CH₃)NH₂]⁺ | α-cleavage at the amine |

| 58 | [C(CH₃)₂NH₂]⁺ | α-cleavage with charge on the nitrogen-containing fragment |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Expertise & Experience: Rationale for Fragmentation

-

α-Cleavage: Aliphatic amines and ethers are prone to α-cleavage, where the bond adjacent to the heteroatom breaks. This is often the most favorable fragmentation pathway and is expected to produce the base peak. For this molecule, cleavage of the C-C bond adjacent to the nitrogen is likely to be a major fragmentation pathway, leading to the ion at m/z 58.

-

Loss of Alkyl Groups: The loss of methyl and isopropyl groups from the molecular ion is also a common fragmentation pathway for aliphatic compounds.

nuclear magnetic resonance (NMR) spectrum of 2-Methyl-1-(propan-2-yloxy)propan-2-amine

This guide provides a rigorous technical analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 2-Methyl-1-(propan-2-yloxy)propan-2-amine . It is designed for analytical chemists and synthetic researchers requiring precise structural verification of hindered amino-ethers.

Executive Summary & Structural Logic

This compound (CAS: 104518-19-6 / Analogous) is a sterically hindered primary amine featuring an isopropoxy ether linkage. Its structural uniqueness lies in the quaternary carbon at position 2, which bears both the amine functionality and a gem-dimethyl group.

Accurate NMR interpretation requires deconvolution of the two distinct methyl environments (gem-dimethyl vs. isopropyl methyls) and the specific chemical shift perturbations caused by the ether oxygen and the amine nitrogen.

Structural Fragmentation for Assignment

To facilitate accurate assignment, the molecule is segmented into four distinct magnetic environments:

-

Fragment A (Amine Head): The primary amine (

) and the quaternary carbon ( -

Fragment B (Gem-Dimethyl): The two equivalent methyl groups attached to the quaternary carbon.

-

Fragment C (Ether Linker): The methylene (

) bridge connecting the quaternary center to the oxygen. -

Fragment D (Isopropoxy Tail): The isopropyl group (

) attached to the oxygen.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure data integrity and reproducibility, the following acquisition parameters are recommended. This protocol minimizes exchange broadening of the amine protons and ensures resolution of the methyl doublets/singlets.

Sample Preparation[1]

-

Solvent: Chloroform-d (

, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.-

Rationale:

minimizes hydrogen bonding compared to DMSO, providing sharper alkyl signals, though

-

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters ( H NMR)

-

Frequency: 400 MHz or higher (recommended for clear separation of methyl regions).

-

Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.

-

Relaxation Delay (D1):

seconds (ensure integration accuracy of methyls). -

Scans (NS): 16–64 (sufficient for S/N > 100:1).

-

Temperature: 298 K (25°C).

H NMR Spectral Analysis (Proton)

The proton spectrum is characterized by two high-field methyl regions and two mid-field oxygenated regions.

Predicted Chemical Shifts & Multiplicity ( )

| Position | Group | Shift ( | Integration | Multiplicity | Assignment Logic | |

| 1 | 1.10 – 1.15 | 6H | Singlet (s) | - | Gem-dimethyls . Chemically equivalent due to free rotation. Uncoupled. | |

| 2 | 1.12 – 1.18 | 6H | Doublet (d) | Isopropyl methyls . Split by the adjacent methine proton.[1] May overlap with signal 1. | ||

| 3 | 1.30 – 1.80 | 2H | Broad Singlet (bs) | - | Amine protons . Shift is concentration/temperature dependent. | |

| 4 | 3.15 – 3.25 | 2H | Singlet (s) | - | Ether Methylene .[2] Deshielded by Oxygen. Appears as a singlet as it has no adjacent protons on | |

| 5 | 3.55 – 3.65 | 1H | Septet (sept) | Isopropyl Methine . Typical ether shift. Split into 7 lines by 6 adjacent methyl protons. |

Critical Diagnostic Feature

The most common error in identifying this compound is confusing the two methyl signals.

-

Differentiation: The gem-dimethyls on the quaternary carbon appear as a sharp singlet . The isopropyl methyls appear as a doublet . At lower fields (300 MHz), these may overlap, but the integral will sum to 12H.

C NMR Spectral Analysis (Carbon)

The carbon spectrum provides definitive proof of the skeletal structure, particularly the quaternary carbon which is invisible in

Predicted Chemical Shifts ( )

| Carbon Type | Shift ( | Description |

| Isopropyl Methyls | 22.0 – 22.5 | Equivalent methyls of the isopropoxy group. |

| Quaternary Methyls | 26.5 – 28.0 | Methyls attached to the quaternary center (C2). |

| Quaternary C (C2) | 50.0 – 52.0 | The diagnostic quaternary carbon. Shifted by the amine Nitrogen. |

| Methine (CH) | 71.0 – 72.5 | Isopropyl CH. Deshielded by Oxygen. |

| Methylene (C1) | 78.0 – 80.0 |

Structural Visualization & Correlation Logic

The following diagram illustrates the connectivity and the logical flow for assigning the NMR signals based on 2D NMR (COSY/HMBC) correlations.

Figure 1: Structural connectivity and key NMR correlation pathways for signal verification.

Advanced Verification: 2D NMR Strategy

If the 1D spectrum is ambiguous (e.g., overlapping methyls), perform the following:

-

COSY (Correlation Spectroscopy):

-

Look for the cross-peak between the Septet at 3.6 ppm and the Doublet at 1.15 ppm .

-

Validation: The Singlet at 1.10 ppm (Gem-dimethyls) and the Singlet at 3.20 ppm (Methylene) must show NO COSY correlations to each other or any other protons.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

The Methylene protons (3.20 ppm) should show a strong correlation to the Quaternary Carbon (~51 ppm) and the Gem-dimethyl carbons (~27 ppm) .

-

This definitively proves the

connectivity.

-

References

-

PubChem. Compound Summary: 1-methoxy-2-methylpropan-2-amine (Analogous Structure). National Library of Medicine. Accessed 2024. Link

-

Sigma-Aldrich. Product Specification: 2-Amino-2-methyl-1-propanol (Precursor Data). Merck KGaA. Link

-

AIST. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. (General reference for isopropyl ether shifts). Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Authoritative text for amine/ether shift rules).

Sources

- 1. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Diisopropyl Ether | C6H14O | CID 7914 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Characterization of 2-Methyl-1-(propan-2-yloxy)propan-2-amine

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Methyl-1-(propan-2-yloxy)propan-2-amine (Formula: C

This guide moves beyond generic protocols, offering a mechanism-based approach to structural elucidation, validated experimental workflows, and troubleshooting strategies grounded in first-principles mass spectrometry.

Part 1: Molecular Architecture & MS Predictors

To interpret the mass spectrum accurately, one must first deconstruct the molecule’s susceptibility to ionization forces.

Structural Analysis

The IUPAC name This compound defines the connectivity:

-

Core Backbone: A propane chain.

-

C2 Position: A quaternary carbon bonded to an amine group (

) and a methyl group. This creates a tert-butylamine-like electronic environment. -

C1 Position: Substituted with an isopropoxy group (

).

Theoretical Isotope Distribution

For the monoisotopic mass 131.1310 Da , the expected isotope pattern is:

| Isotope | Mass (Da) | Abundance (%) | Origin |

| M | 131.13 | 100.0 | |

| M+1 | 132.13 | ~8.1 | |

| M+2 | 133.14 | ~0.6 |

Key Insight: The odd nominal mass (131) confirms the Nitrogen Rule (odd number of nitrogens = odd nominal mass). In Electrospray Ionization (ESI), the observed species will be

Part 2: Ionization Modalities (EI vs. ESI)

The choice of ionization source dictates the spectral fingerprint.

Electrospray Ionization (ESI) - Soft Ionization[1]

-

Primary Species:

at m/z 132.14. -

Utility: Molecular weight confirmation and quantification.

-

Mechanism: The primary amine is highly basic (pKa

10.5). In positive mode (ESI+), it readily accepts a proton. -

Risk: High cone voltages can cause in-source fragmentation, leading to the loss of the isopropoxy side chain (neutral loss of 59 Da or 60 Da).

Electron Ionization (EI) - Hard Ionization

-

Primary Species: Extensive fragmentation.[1] Molecular ion (

) is likely weak or absent. -

Utility: Structural elucidation and fingerprinting.

-

Mechanism: 70 eV electron impact triggers rapid

-cleavage.

Part 3: Fragmentation Mechanics

Understanding the fragmentation pathways is essential for confirming the structure of impurities or metabolites.

The Dominant Pathway: Alpha-Cleavage

In aliphatic amines, the radical cation formed in EI stabilizes by breaking the C-C bond adjacent to the nitrogen (the

-

The Break: The bond between C1 (holding the ether) and C2 (holding the amine) is the weakest link due to the stability of the resulting immonium ion.

-

The Fragment: The charge is retained on the nitrogen-containing fragment.[3]

-

Structure:

-

m/z: 58

-

-

The Neutral Loss: The isopropoxymethyl radical (

) is lost.

Diagnostic Peak: A base peak at m/z 58 is the hallmark of this molecule, confirming the gem-dimethyl amine substructure.

Secondary Pathways

-

Ether Cleavage (m/z 43): The isopropyl group on the ether side can cleave to form the isopropyl cation (

) at m/z 43. -

Loss of Methyl (m/z 116): Loss of a methyl group from the quaternary carbon is possible but kinetically slower than the

-cleavage of the heavy ether chain.

Visualization of Fragmentation

The following diagram illustrates the primary fragmentation pathway driven by the nitrogen lone pair.

Caption: Figure 1. Primary fragmentation pathway via α-cleavage yielding the diagnostic m/z 58 ion.

Part 4: Experimental Protocol

This protocol is designed to be self-validating , ensuring that artifacts are distinguished from real signal.

Sample Preparation

-

Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.

-

Why: Methanol ensures solubility of the ether moiety; water/formic acid ensures protonation of the amine for ESI efficiency.

-

-

Concentration: 1 µg/mL (1 ppm) for full scan; 100 ng/mL for MRM optimization.

Chromatographic Separation (HILIC)

Standard C18 columns often fail to retain small, polar amines like this compound, causing them to elute in the void volume (ion suppression zone). Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative method.

| Parameter | Condition | Rationale |

| Column | Zwitterionic HILIC (e.g., ZIC-pHILIC) | Retains polar amines via electrostatic and partition mechanisms. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0) | High pH keeps the amine neutral/less repulsive to stationary phase, improving peak shape. |

| Mobile Phase B | Acetonitrile | The "weak" solvent in HILIC; high organic content promotes retention. |

| Gradient | 90% B to 50% B over 10 mins | Elutes the ether-amine away from salts and void volume. |

Mass Spectrometer Settings (ESI+)

-

Capillary Voltage: 3.0 kV (Standard).

-

Cone Voltage: Low (15-20 V) .

-

Critical: High cone voltage will induce "In-Source Fragmentation," mimicking the EI spectrum (appearing as m/z 58) and reducing the abundance of the parent [M+H]+.

-

-

Source Temp: 350°C.

Analytical Workflow Diagram

Caption: Figure 2. Optimized LC-MS workflow utilizing HILIC separation to prevent void volume elution.

Part 5: Data Interpretation & Troubleshooting

Common Artifacts

-

Artifact: Strong signal at m/z 173.

-

Artifact: Signal at m/z 74 instead of 58.

-

Cause: If the amine is oxidized (N-oxide), the fragmentation pattern shifts.

-

Check: Verify sample storage; amines oxidize in air over time.

-

Validation Criteria

To consider the identification "Authoritative," the data must meet these criteria:

-

Retention Time: Must match the authentic standard within ±0.1 min.

-

Mass Accuracy: < 5 ppm (for High-Res MS).

-

Fragment Ratio: The ratio of fragment m/z 58 to parent m/z 132 in MS/MS should be consistent (e.g., >50% at 25 eV CE).

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text confirming -cleavage mechanisms in amines).

-

NIST Mass Spectrometry Data Center. (2024). NIST Chemistry WebBook, SRD 69. [Link] (Source for general aliphatic amine fragmentation patterns).

-

McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link] (Authoritative source on HILIC mechanisms for polar amines).

- Holčapek, M., et al. (2012). Mass spectrometry of ethers. In The Chemistry of Functional Groups. Wiley. (Details on ether cleavage mechanics).

Sources

Methodological & Application

Application Note: Advanced Purification Protocols for Hindered Primary Amines

Introduction: The Steric Challenge

Hindered primary amines (e.g., tert-leucine derivatives, tritylamines, adamantylamines) present a unique paradox in purification. While they possess the basicity characteristic of amines, their steric bulk obstructs the nitrogen lone pair, drastically altering their physicochemical behavior compared to unhindered analogs (like

Key Challenges:

-

Nucleophilic Inertness: Standard derivatization techniques (e.g., Boc-protection for purification) are often sluggish or fail due to steric blockage.

-

Lipophilic Salts: When protonated, the bulky hydrophobic groups often prevent tight ion pairing with small counter-ions (like Cl⁻), leading to "oiling out" rather than crystallization in aqueous/organic bilayers.

-

Silanol Tailing: On silica gel, the steric bulk does not prevent interaction with acidic silanols, leading to severe peak tailing and yield loss.

-

Volatility: Many hindered low-molecular-weight amines do not form strong hydrogen-bonding networks, making them surprisingly volatile and prone to loss during rotary evaporation.

This guide details four field-proven protocols designed to overcome these specific barriers.

Strategic Decision Framework

Before selecting a protocol, assess the amine's physicochemical profile using the decision tree below.

Figure 1: Decision matrix for selecting the optimal purification trajectory based on volatility, scale, and purity requirements.

Protocol A: Structural Control via Salt Crystallization

Best for: Volatile amines, long-term storage, and optical resolution.

Hindered amines often form hygroscopic gums with HCl. To enforce a crystalline lattice, we utilize dicarboxylic acids (Oxalic or Tartaric acid) which create a rigid hydrogen-bond network that bridges the sterically crowded ammonium centers.

Causality & Mechanism

Oxalic acid is sufficiently strong (

Experimental Protocol

-

Dissolution: Dissolve crude amine (1.0 equiv) in a minimal volume of dry Diethyl Ether or MTBE .

-

Note: Avoid alcohols initially; they increase solubility of the salt.

-

-

Acid Preparation: Prepare a saturated solution of Anhydrous Oxalic Acid (0.55 equiv) in Ethanol.

-

Critical: Use 0.55 equiv to target the 2:1 (Amine:Oxalate) salt, which is often less hygroscopic than the 1:1 salt.

-

-

Precipitation: Add the acid solution dropwise to the stirring amine solution at 0°C.

-

Observation: A white precipitate should form immediately. If an oil forms ("oiling out"), heat the mixture to reflux until dissolved, then add a seed crystal and cool slowly to -20°C.

-

-

Isolation: Filter under Argon (to prevent moisture absorption). Wash with cold Et₂O.

-

Free-Basing (When needed): Suspend salt in DCM; wash with 1M NaOH. Dry organic layer (Na₂SO₄) and concentrate carefully.

Table 1: Salt Selection Guide for Hindered Amines

| Acid | pKa | Crystal Habit | Notes |

| Oxalic Acid | 1.25 | Needles/Plates | Best for volatile amines. Toxic. |

| L-Tartaric Acid | 2.98 | Prisms | Excellent for chiral resolution of racemic hindered amines. |

| Fumaric Acid | 3.03 | High MP Solids | Good alternative if oxalate is too soluble. |

| HCl (Anhydrous) | -7.0 | Often Amorphous | Avoid for hindered amines unless in Dioxane/Ether. Often hygroscopic. |

Protocol B: Chemoselective "Catch-and-Release" (SCX)

Best for: Removing non-basic impurities from high-value intermediates.

Strong Cation Exchange (SCX) chromatography exploits the basicity of the amine to chemically bind it to a sulfonic acid resin, allowing all non-basic impurities (neutrals, acids) to be washed away.

The "Steric" Modification

Standard SCX protocols often fail for hindered amines because the bulky amine cannot penetrate the resin pores effectively to bind with the sulfonate groups. Modification: Use a macroporous resin and allow longer equilibration times.

Step-by-Step Workflow

-

Conditioning: Use a macroporous SCX cartridge (e.g., silica-bonded propylsulfonic acid). Condition with 3 Column Volumes (CV) of Methanol, then 3 CV of DCM.

-

Loading: Dissolve crude mixture in DCM.

-

Critical: If the amine is very hindered (e.g., trityl), add 5% MeOH to the DCM to swell the resin and improve mass transfer. Load at a flow rate of < 2 mL/min.

-

-

Washing (The "Catch"): Flush with 5 CV of DCM, then 5 CV of Methanol.

-

Result: Impurities elute; the hindered amine remains ionically bound to the silica backbone.

-

-

Releasing: Elute with 2M Ammonia in Methanol .

-

Concentration: Evaporate the ammoniacal methanol fractions.

Protocol C: Surface-Controlled Chromatography

Best for: Complex mixtures where the amine is not the most polar component.

Silica gel (

Mobile Phase Modifiers

We must competitively block the silanol sites.

-

Standard Modifier: Triethylamine (TEA) is often used, but for hindered amines, TEA might actually be less hindered than the analyte, binding too tightly to the silica and altering selectivity.

-

Superior Modifier: Ammonium Hydroxide (aq) or Dimethyloctylamine .

Optimized TLC/Column Conditions

Mobile Phase: DCM / Methanol / NH₄OH (90 : 9 : 1).

-

Why NH₄OH? It provides a constant source of NH₃ gas in the column, which is small enough to access and neutralize even the most sequestered silanol micropores that bulky amines might interact with.

Alternative Stationary Phase: Use Amine-Functionalized Silica (NH₂-SiO₂) .[5]

-

Benefit: The surface is already basic. No modifiers are needed. Run a standard gradient (Hexane -> EtOAc). The hindered amine will elute as a sharp band because the surface repulsion prevents tailing.

Protocol D: Thermodynamic Acid-Base Extraction

Best for: Large scale (>10g) purification of lipophilic amines.

Standard acid-base extraction often fails for hindered amines because their salts (e.g., Hydrochloride) are highly lipophilic. They do not partition cleanly into the water layer; instead, they form a third "rag layer" or emulsion.

The "Smart" Partitioning Protocol

Figure 2: Optimized extraction workflow using Phosphate/MTBE system to prevent emulsion formation.

Key Modifications:

-

Solvent Choice: Use MTBE (Methyl tert-butyl ether) instead of DCM.

-

Reasoning: MTBE is less dense than water and coordinates less strongly with amine salts than chlorinated solvents, forcing the salt into the aqueous phase more effectively.

-

-

Acid Choice: Use 1M H₃PO₄ (Phosphoric Acid) instead of HCl.

-

Reasoning: Phosphate salts of hindered amines are generally more water-soluble and "harder" (in the HSAB sense) than chlorides, reducing the risk of the salt partitioning back into the organic layer.

-

References

-

Biotage. (2023).[5] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Teledyne ISCO. (n.d.).[6] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

-

Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Synthesis of Sterically Hindered Amines by Direct Reductive Amination.[3] Retrieved from [Link]

Sources

- 1. SCX disposable cartridge cleanup | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biotage.com [biotage.com]

- 6. teledyneisco.com [teledyneisco.com]

Application Note: Strategic Functionalization of 2-Methyl-1-(propan-2-yloxy)propan-2-amine

Executive Summary

This guide details the synthetic utility and functionalization protocols for 2-Methyl-1-(propan-2-yloxy)propan-2-amine (CAS: 39099-24-6), a specialized building block characterized by a sterically hindered primary amine and a lipophilic isopropoxy ether tail.

In modern medicinal chemistry, this fragment is increasingly valued for its ability to modulate physicochemical properties—specifically, lowering LogD while maintaining lipophilicity via the ether linkage, and introducing conformational constraints via the gem-dimethyl motif. However, the steric bulk adjacent to the amine functionality presents significant challenges in standard coupling reactions.[1] This document provides optimized protocols for overcoming these barriers to synthesize high-value pharmaceutical intermediates, specifically hindered amides , ureas , and sulfonamides .

Part 1: Structural Analysis & Reactivity Profile[1]

The core challenge in utilizing this compound lies in its steric environment. Unlike linear alkyl amines, the amino group is attached to a quaternary carbon (bearing two methyl groups and a methylene-ether).

Key Reactivity Features

-

Steric Hindrance: The gem-dimethyl group creates a "neopentyl-like" steric wall. Nucleophilic attack on electrophiles (carbonyls) is significantly slower than with unbranched amines.

-

Electronic Effect: The adjacent ether oxygen provides a weak inductive withdrawing effect (

), slightly lowering the pKa of the ammonium species compared to tert-butylamine, but the nucleophilicity remains high once deprotonated. -

Stability: Unlike its amino-alcohol precursor (2-amino-2-methyl-1-propanol), the ether linkage prevents spontaneous cyclization to oxazolines, making it a stable "terminal" fragment for drug scaffolds.

Decision Matrix: Synthetic Pathways

Figure 1: Synthetic decision tree highlighting the necessity of high-activity coupling reagents for this hindered amine.

Part 2: Synthesis of Pharmaceutical Intermediates

Protocol A: High-Efficiency Amide Coupling (The "Difficult" Reaction)

Context: Standard carbodiimide couplings (EDC/NHS) often stall with tert-alkyl amines due to the short half-life of the active ester compared to the slow rate of nucleophilic attack. To synthesize amides from this amine, we utilize HATU or T3P (Propylphosphonic anhydride) to drive kinetics.

Materials

-

Amine: this compound (1.0 equiv)

-

Carboxylic Acid: Target scaffold (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous) or EtOAc (for T3P)

Step-by-Step Methodology

-

Activation: In a dried round-bottom flask under

, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). -

Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Reagent Addition: Add HATU (1.2 mmol) in one portion. The solution should turn yellow/orange. Stir for 15 minutes to ensure formation of the activated At-ester.

-

Critical Insight: Pre-activation is vital. Adding the hindered amine too early can result in salt formation that slows the reaction further.

-

-

Coupling: Add this compound (1.0 mmol) dropwise.

-

Reaction: Stir at RT for 4–6 hours .

-

Note: If conversion is <50% by LCMS after 4 hours, heat to 50°C. The steric bulk protects the amine from degradation, allowing thermal forcing if necessary.

-

-

Workup: Dilute with EtOAc, wash with saturated

(x2), water (x1), and brine (x1). Dry over

Data: Coupling Reagent Efficiency Comparison

| Coupling Reagent | Reaction Time | Conversion (LCMS) | Isolated Yield | Notes |

| EDC / HOBt | 24 h | 45% | 30% | Incomplete reaction; significant hydrolysis of active ester. |

| HATU | 4 h | >98% | 92% | Recommended. Fast kinetics overcome steric barrier. |

| T3P (50% in EtOAc) | 12 h | 95% | 88% | Excellent for scale-up; easier workup (water soluble byproducts). |

| Acid Chloride | 1 h | >99% | 95% | Highly effective but requires acid-stable substrates. |

Protocol B: Urea Synthesis (Kinase Inhibitor Scaffolds)

Context: The urea linkage is a privileged motif in kinase inhibitors (e.g., Sorafenib analogs). The bulky gem-dimethyl group of our target amine helps lock the inhibitor into the hydrophobic pocket of the enzyme (Type II binding).

Method: Isocyanate Addition

This is the preferred method for high purity. If the isocyanate is not commercially available, generate it in situ using Triphosgene (caution required).

-

Setup: Dissolve the aryl isocyanate (1.0 equiv) in anhydrous DCM.

-

Addition: Add this compound (1.1 equiv) at 0°C.

-

Why excess amine? The hindered amine reacts slower than water competes; a slight excess ensures full consumption of the electrophile.

-

-

Catalysis: If the reaction is sluggish (no precipitate after 1 hour), add 10 mol% DMAP . The pyridine acts as a nucleophilic catalyst, transferring the carbonyl to the hindered amine.

-

Isolation: The product often precipitates.[3] Filter and wash with cold Hexane/Ether (1:1).

Part 3: Analytical Quality Control

Due to the aliphatic nature of the amine tail, UV detection can be weak unless the coupled partner has a chromophore. NMR is the definitive characterization tool.

Key NMR Signatures ( NMR, 400 MHz, )

| Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Gem-Dimethyl | 1.10 – 1.30 ppm | Singlet (6H) | Confirms the quaternary carbon center remains intact. |

| Ether Methylene | 3.20 – 3.30 ppm | Singlet (2H) | Distinct shift due to oxygen proximity; verifies ether stability. |

| Isopropyl Methine | 3.50 – 3.60 ppm | Septet (1H) | Characteristic of the isopropoxy tail. |

| Amide NH | 6.50 – 8.00 ppm | Broad Singlet | Shift varies by solvent; confirms successful coupling. |

QC Checkpoint:

-

Impurity Watch: Check for residual DIPEA salts or tetramethylurea (byproduct of HATU) in the 2.8–3.0 ppm region. These can be difficult to remove from lipophilic ether-amines without acidic washes.

Part 4: Troubleshooting & Optimization

Issue: Low Yield in Amide Coupling

-

Root Cause: Steric clash prevents the amine from approaching the activated ester.

-

Solution: Switch to Acid Fluorides .

-

Protocol: Treat the carboxylic acid with Cyanuric Fluoride to generate the acid fluoride. These are less sterically demanding than OBt/OAt esters and react rapidly with hindered amines.

-

Issue: Poor Solubility

-

Root Cause: The lipophilic isopropoxy tail makes the molecule "greasy."

-

Solution: Use Dichloromethane (DCM) / Trifluoroethanol (TFE) mixtures. TFE stabilizes the transition state in difficult amidation reactions and improves solubility of polar intermediates.

Workflow Visualization: Optimization Loop

Figure 2: Troubleshooting logic for maximizing yield with sterically hindered substrates.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140–177.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

-

Merck / Novabiochem. (2024). Peptide Coupling Reagents: Selection Guide for Hindered Amines.

-

Oakwood Chemical. (2024). Technical Data: 2-Methyl-2-(propan-2-yloxy)propan-1-amine Properties and Handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Primary Amines

Welcome to the technical support center dedicated to the synthesis of sterically hindered primary amines. Researchers, medicinal chemists, and process development scientists frequently encounter unique challenges when targeting these valuable, yet synthetically elusive, molecular scaffolds. The bulky nature of substituents surrounding the amino group, such as in tert-butylamine or neopentyl amine, drastically alters its reactivity, rendering many standard amination protocols ineffective.

This guide is structured to provide direct, actionable advice through a series of troubleshooting scenarios and frequently asked questions. We will delve into the causality behind common experimental failures and provide field-proven protocols and strategic insights to overcome these hurdles.

Troubleshooting Guide: Overcoming Common Synthesis Failures

This section addresses specific, recurring problems encountered during the synthesis of sterically hindered primary amines. Each entry details the problem, explores the underlying chemical principles causing the failure, and offers validated solutions.

Q1: My direct alkylation of a hindered alkyl halide with ammonia resulted in extremely low yield and a complex mixture of products. What went wrong?

A1: The Challenge of Direct Alkylation

Direct alkylation of ammonia or a primary amine with a sterically hindered alkyl halide (e.g., tert-butyl bromide) is fundamentally challenging for two primary reasons:

-

Elimination Competes with Substitution: Sterically hindered alkyl halides are highly prone to E2 elimination reactions in the presence of a base (ammonia acts as both a nucleophile and a base). Instead of attacking the carbon atom (SN2), the ammonia is more likely to abstract a beta-proton, leading to the formation of an alkene as the major product.

-

Over-Alkylation: Even if some substitution occurs, the resulting primary amine is often more nucleophilic than ammonia itself. This leads to subsequent alkylation reactions, producing a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, making purification a significant challenge.[1][2]

Troubleshooting & Solutions:

-

Pivot to Alternative Strategies: Direct alkylation is rarely a viable strategy for these targets. It is highly recommended to switch to a more robust method where the C-N bond is formed through a different mechanistic pathway.

-

Consider the Gabriel Synthesis: This classic method is excellent for producing primary amines without the risk of over-alkylation.[3] It involves the alkylation of potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the desired primary amine. This method circumvents the issue of the product amine reacting further.

-

Employ Azide-Based Methods: An alternative is to first convert the alkyl halide to an alkyl azide using sodium azide (NaN₃). The azide can then be reduced to the primary amine using a variety of reducing agents, such as LiAlH₄ or catalytic hydrogenation (H₂/Pd-C).[2] This two-step sequence is highly reliable for preventing over-alkylation.

Q2: I'm attempting a reductive amination of a bulky ketone (e.g., di-tert-butyl ketone) with an ammonia source, but I'm only recovering the starting ketone or the corresponding alcohol. Why isn't the reaction working?

A2: The Steric Barrier to Iminium Formation

Reductive amination is a powerful tool, but its success hinges on the initial formation of an imine or iminium ion intermediate, which is then reduced. With sterically hindered ketones, this initial step becomes the major bottleneck.[4][5]

-

Steric Hindrance: The bulky groups on the ketone shield the carbonyl carbon, making nucleophilic attack by the amine (e.g., ammonia) extremely difficult. The equilibrium for imine formation lies heavily towards the starting materials.[5]

-

Preferential Ketone Reduction: Many common reducing agents, like sodium borohydride (NaBH₄), can reduce the ketone directly to an alcohol.[6] If imine formation is slow, this side reaction will dominate, leading to the alcohol as the primary byproduct.

Troubleshooting & Solutions:

-

Use a Specialized Reducing Agent: Switch to a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this purpose as it is less reactive towards ketones but highly effective for iminium reduction.[7]

-

Optimize Reaction Conditions:

-

Catalytic Acid: The formation of the imine is acid-catalyzed. Adding a catalytic amount of a weak acid like acetic acid can facilitate the dehydration step to form the iminium ion.

-

Water Removal: Employing a Dean-Stark apparatus or adding molecular sieves can help drive the equilibrium towards imine formation by removing the water byproduct.

-

-

Consider a Two-Step Procedure: First, focus on forming the imine under optimized conditions (e.g., using TiCl₄ as a Lewis acid promoter). Once the imine is formed and confirmed (e.g., by NMR or IR), add the reducing agent in a separate step.

-

Alternative Synthetic Routes: If reductive amination remains unsuccessful, methods like the Schmidt reaction on a corresponding tertiary alcohol may be more suitable for installing the amine group at a sterically congested center.[8]

Q3: My synthesis requires a protecting group, but I'm struggling to remove the Boc group from my sterically hindered primary amine without degrading the rest of my molecule. What are my options?

A3: Deprotection Challenges and Orthogonal Strategies

The tert-butoxycarbonyl (Boc) group is a workhorse for amine protection due to its stability and ease of removal with strong acids like trifluoroacetic acid (TFA).[9] The mechanism relies on the formation of a stable tert-butyl carbocation.[10] However, in a sterically crowded environment, the protonation of the carbamate might be hindered, or the harsh acidic conditions required might be incompatible with other functional groups in the molecule.

Troubleshooting & Solutions:

-

Optimize Boc Removal:

-

Scavengers: When deprotecting molecules with sensitive functional groups (like tryptophan residues), the generated tert-butyl cation can be problematic. Include scavengers like triisopropylsilane (TIPS) or thioanisole in the TFA cocktail to trap this electrophilic species.[11]

-

Alternative Acids: Explore other acidic conditions, such as HCl in an organic solvent (e.g., dioxane or methanol), which can sometimes be milder or more effective.

-

-

Employ an Orthogonal Protecting Group: The most robust solution is to plan your synthesis using an "orthogonal" protecting group—one that can be removed under conditions that do not affect the Boc group or other functionalities.[12][13]

| Protecting Group | Abbreviation | Cleavage Conditions |

| Carbobenzyloxy | Cbz, Z | H₂, Pd/C (Catalytic Hydrogenation) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in DMF (Base-labile) |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) |

| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride source (e.g., TBAF) |

Table 1: Common Orthogonal Protecting Groups for Amines and Their Cleavage Conditions.[9]

By choosing a protecting group from this table, you can selectively deprotect your amine without resorting to harsh acidic conditions. For example, a Cbz group is readily removed by hydrogenation, which is a very mild method that is compatible with most functional groups.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing tert-butylamine or other α,α,α-trisubstituted primary amines?

A1: Direct synthesis is challenging, but several multi-step methods are well-established:

-

From tert-Butanol and Urea: This method involves the reaction of tert-butanol with urea in the presence of sulfuric acid to form tert-butylurea, which is then hydrolyzed under basic conditions to yield tert-butylamine.[14][15]

-

The Ritter Reaction: This reaction uses a tertiary alcohol (like tert-butanol) or an alkene (like isobutylene) with a nitrile (e.g., HCN or acetonitrile) under strong acid conditions. The intermediate nitrilium ion is hydrolyzed to produce the amine.[16]

-

The Schmidt Reaction: The Schmidt reaction can be used on pivalic acid (or its corresponding tertiary alcohol) with hydrazoic acid (HN₃) to furnish tert-butylamine after rearrangement and decarboxylation.[17]

-

Photoredox Catalysis: Modern methods utilizing photoredox catalysis have emerged for coupling O-benzoyl oximes with cyanoarenes to synthesize primary amines with fully substituted α-carbons.[18][19][20]

Q2: Are there catalytic methods that are particularly effective for coupling sterically hindered primary amines with other molecules?

A2: Yes, particularly in the realm of cross-coupling reactions. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds. For challenging substrates like hindered primary amines, success depends critically on the choice of phosphine ligand. Highly electron-rich and sterically bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are essential.[21][22] These ligands promote the rate-limiting reductive elimination step and prevent catalyst deactivation, enabling the coupling of hindered amines with aryl halides.[21][23]

Q3: What are the key safety considerations when working with reagents for hindered amine synthesis?

A3: Safety is paramount. Several common reagents require special handling:

-

Hydrazoic Acid (HN₃) and Azide Salts (e.g., NaN₃): Hydrazoic acid is highly toxic and explosive. It is typically generated in situ from sodium azide and a strong acid. Sodium azide itself is acutely toxic. Both should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Avoid contact with heavy metals, as this can form explosive metal azides.

-

Organometallic Reagents (e.g., Grignard, Organolithiums): These are highly reactive, pyrophoric (can ignite on contact with air), and react violently with water. They must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Strong Acids and Bases (e.g., TFA, H₂SO₄, NaOH): These are corrosive and can cause severe burns. Always wear appropriate gloves, eye protection, and a lab coat.

Key Methodologies & Protocols

Protocol 1: Reductive Amination of a Hindered Ketone using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reductive amination of a sterically challenging ketone with an amine source.

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone (1.0 eq) and the primary amine (1.2 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) as the solvent (approx. 0.1 M concentration).

-

Acid Catalyst (Optional): Add acetic acid (1.1 eq) to the mixture. Stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred mixture. Be mindful of potential gas evolution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Schmidt Reaction of a Tertiary Alcohol to a Primary Amine

This protocol outlines the synthesis of a hindered primary amine from a tertiary alcohol. Caution: This reaction involves hydrazoic acid, which is highly toxic and explosive.

-

Reaction Setup: In a well-ventilated fume hood, add the tertiary alcohol (1.0 eq) to a flask containing concentrated sulfuric acid at 0 °C.

-

Azide Addition: Slowly add sodium azide (NaN₃) (1.5 eq) in small portions to the stirred solution. Maintain the temperature below 5 °C. Vigorous N₂ gas evolution will occur.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the cold aqueous solution with a strong base (e.g., 50% NaOH) to pH > 12, ensuring the temperature remains low.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic layers, filter, and concentrate carefully. The resulting amine may require further purification by distillation or chromatography.

Visualizations

Caption: Reductive amination challenges with hindered ketones.

References

-

Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

-

Petroleum Processing and Petrochemicals. (n.d.). RESEARCH PROGRESS IN SYNTHESIS OF STERICALLY HINDERED AMINE AND ITS APPLICATION IN DESULFURIZATION. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Wikipedia. Aza-Baylis–Hillman reaction. [Link]

- Google Patents. (n.d.). CN1380284A - Synthesis process of tert-butyl amine and its formula.

-

Wikipedia. Amine alkylation. [Link]

-

Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. [Link]

-

Organic Syntheses Procedure. tert-BUTYLAMINE. [Link]

-

Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

YouTube. (2020, November 2). Alkylation of Amines, Part 5: Alternative Strategies. [Link]

-

Slideshare. Schmidt reaction. [Link]

- Google Patents. (n.d.). CN1740140A - A new process for the synthesis of tert-butylamine with tert-butanol and urea.

-

Chemistry Steps. (2023, December 21). Amines from Alcohols. [Link]

-

ResearchGate. (2025, August 7). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]

-

MDPI. (2010, February 1). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. [Link]

-

PubMed. (2020, January 15). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. [Link]

-

PMC. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

-

Journal of the American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

-

CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]

-

Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. [Link]

- Google Patents. (n.d.). CN101108806A - Technique for synthesizing tert-butylamine.

-

PMC. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

-

PMC. (2020, November 23). Expedient Organocatalytic Aza-Morita–Baylis–Hillman Reaction through Ball-Milling. [Link]

-

Wikipedia. Schmidt reaction. [Link]

-

Wikipedia. Baylis–Hillman reaction. [Link]

-

ACS Publications. (2020, January 6). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. [Link]

-

ResearchGate. Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis | Request PDF. [Link]

-

Organic Chemistry Portal. Schmidt Reaction. [Link]

-

Organic Chemistry Portal. Synthesis of primary amines. [Link]

-

ResearchGate. (2021, September 25). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. [Link]

-

CK-12 Foundation. (2026, January 14). Preparation of Amines. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

PMC. (2021, September 25). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. [Link]

-

ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. researchgate.net [researchgate.net]

- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Schmidt Reaction [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Protective Groups [organic-chemistry.org]

- 13. media.neliti.com [media.neliti.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN1740140A - A new process for the synthesis of tert-butylamine with tert-butanol and urea - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 18. Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis of 2-Methyl-1-(propan-2-yloxy)propan-2-amine

Welcome to the technical support center for the synthesis of 2-Methyl-1-(propan-2-yloxy)propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction to the Synthesis

The target molecule, this compound, contains a sterically hindered ether linkage adjacent to a tertiary amine. The synthesis typically involves the formation of an ether bond (O-alkylation) and the presence of a primary amine. The most common synthetic strategies revolve around the Williamson ether synthesis or reductive amination pathways, each presenting a unique set of potential side reactions. This guide will primarily focus on the challenges arising from a Williamson-type approach starting from 2-amino-2-methyl-1-propanol, as it highlights a classic competition between O-alkylation and N-alkylation, as well as elimination reactions.

Troubleshooting Guide: Symptom-Based Problem Solving

This section addresses specific issues you might observe during your experiment and provides actionable solutions based on mechanistic principles.

Question: My reaction yield is significantly lower than expected, and my crude NMR/GC-MS shows a complex mixture of products. What are the likely causes?

Answer: Low yields and complex product mixtures in this synthesis are classic indicators of competing side reactions. The primary culprits are often E2 elimination and undesired N-alkylation.

-

E2 Elimination: The Williamson ether synthesis involves an alkoxide and an alkyl halide.[1] If you are using a secondary alkyl halide like 2-bromopropane or isopropyl tosylate to introduce the isopropoxy group, it is susceptible to elimination, especially in the presence of a strong, sterically hindered base.[2][3] The alkoxide of 2-amino-2-methyl-1-propanol can act as a base, abstracting a proton from the alkyl halide to form propene gas, which escapes the reaction mixture and reduces your potential yield.[2][4] This is particularly favored at higher temperatures.[1]

-

N-Alkylation: The primary amine on your starting material (2-amino-2-methyl-1-propanol) is a potent nucleophile. It can compete with the desired O-alkylation, attacking the isopropyl electrophile to form the N-isopropyl byproduct. Nitrogen is generally a better nucleophile than oxygen, which can make this a significant side reaction.[5]

Troubleshooting Steps:

-

Protect the Amine: The most effective way to prevent N-alkylation is to protect the primary amine before the etherification step. A Boc (tert-butyloxycarbonyl) group is a common choice. The protected amine is no longer nucleophilic, ensuring that the reaction proceeds exclusively on the hydroxyl group. The Boc group can be removed later under acidic conditions.

-

Optimize Temperature: Lower the reaction temperature to favor the SN2 (ether formation) pathway over the E2 (elimination) pathway. Elimination reactions have a higher activation energy and are more sensitive to temperature increases.

-

Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol.[3] This ensures the formation of the alkoxide without introducing competing nucleophiles. Use a polar aprotic solvent like THF or DMF to facilitate the SN2 reaction.

Question: I've isolated a major byproduct with a mass corresponding to the addition of an isopropyl group, but it's not my desired ether. How can I confirm if it's the N-alkylated product?

Answer: You are likely observing the formation of N-isopropyl-2-methyl-1-hydroxypropan-2-amine or the di-alkylated N,O-diisopropyl product.

Confirmation Strategy:

-

NMR Spectroscopy:

-

1H NMR: In the desired O-alkylated product, you would expect to see the -CH2-O- protons (next to the ether oxygen) shift downfield. In the N-alkylated product, the -CH2-OH protons would remain, and you would see a new signal for the N-CH-(CH3)2 proton.

-

13C NMR: The carbon of the -CH2-O- group in the desired product will have a characteristic chemical shift in the ether region (typically 60-80 ppm). The N-alkylated product will retain a -CH2-OH carbon signal and show a new signal for the N-CH carbon.

-

-

Mass Spectrometry: While the parent ion mass may be the same, the fragmentation pattern in GC-MS can be informative. The N-alkylated product may show a different fragmentation pattern due to the different bond connectivity.

-

FTIR Spectroscopy: The N-alkylated byproduct will still show a broad O-H stretch characteristic of an alcohol, which would be absent in the fully O-alkylated target molecule (if the amine is protected). The N-H stretch will also be different for a secondary amine compared to a primary amine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical side reaction to control in this synthesis?

A1: The competition between O-alkylation (desired) and N-alkylation (undesired) is the most critical challenge. The nitrogen atom of the primary amine is more nucleophilic than the oxygen of the primary alcohol.[5] Therefore, without proper protection of the amine group, N-alkylation is often the kinetically favored, albeit undesired, pathway.[6]

Q2: Which synthetic route is generally preferred to minimize side reactions?

A2: A strategy involving an amine protecting group is highly recommended. The general workflow would be:

-

Protect the primary amine of 2-amino-2-methyl-1-propanol (e.g., with Boc anhydride).

-

Perform the Williamson ether synthesis by deprotonating the alcohol with a strong base (e.g., NaH) and reacting it with an isopropyl halide (e.g., 2-iodopropane for higher reactivity).

-

Deprotect the amine using an acid (e.g., TFA or HCl in dioxane).

This route explicitly prevents N-alkylation and allows for more controlled conditions to minimize elimination.

Q3: Can I use a secondary alkyl halide like 2-bromopropane for the Williamson ether synthesis?

A3: Yes, but with caution. Secondary alkyl halides are significantly more prone to undergoing E2 elimination as a competing side reaction compared to primary alkyl halides.[1][3] To favor the desired SN2 reaction, you should use milder reaction conditions, such as lower temperatures, and a less sterically hindered base if possible, though forming the alkoxide first is standard.[2]

Q4: What are the key parameters to optimize to favor O-alkylation over N-alkylation without using a protecting group?

A4: While protecting the amine is the most robust method, you can attempt to favor O-alkylation by manipulating reaction conditions, though this is challenging.

-

Use of Specific Bases: Employing a base that selectively deprotonates the hydroxyl group in the presence of the amine is key. Using two equivalents of a very strong base like n-butyllithium at low temperatures could theoretically form the dianion, but the alkoxide is generally more reactive. A more practical approach involves using alkali metal alkoxides, which can favor O-alkylation for certain cyclic amino alcohols.[7]

-

Hard and Soft Acids and Bases (HSAB) Theory: The alkoxide (harder nucleophile) may react preferentially with a harder electrophile, while the amine (softer nucleophile) reacts with a softer one. Using an alkylating agent with a hard leaving group, like dimethyl sulfate (though not for isopropylation), can favor O-alkylation.[5] For isopropylation, this principle is harder to apply directly but is a useful theoretical consideration.

Summary of Potential Side Products

| Side Product | Formation Pathway | Key Analytical Signature (1H NMR) | Conditions Favoring Formation |

| N-isopropyl Byproduct | N-Alkylation | Persistence of -CH2OH signal; new N-CH signal. | Unprotected amine, elevated temperatures. |

| Propene | E2 Elimination | Gaseous byproduct; may not be seen in final sample. | Use of secondary alkyl halide, strong/bulky base, high temperatures. |

| Di-isopropyl Byproduct | N- and O-Alkylation | Absence of N-H and O-H protons; two distinct isopropyl signals. | Excess alkylating agent and base. |

| Unreacted Starting Material | Incomplete Reaction | Presence of 2-amino-2-methyl-1-propanol signals. | Insufficient base, low temperature, short reaction time. |

Visualizing the Reaction Pathways

The following diagram illustrates the desired O-alkylation pathway versus the competing N-alkylation and E2 elimination side reactions when starting with unprotected 2-amino-2-methyl-1-propanol.

Caption: Competing reaction pathways in the synthesis.

Experimental Protocols

Protocol 1: Recommended Synthesis via Boc-Protection

Step 1: Protection of 2-amino-2-methyl-1-propanol

-

Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 4-6 hours until TLC or GC-MS confirms the consumption of the starting material.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino alcohol.

Step 2: Williamson Ether Synthesis (O-Alkylation)

-

Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour.

-

Add 2-iodopropane (1.5 eq) dropwise.

-

Heat the reaction to a gentle reflux (or stir at 40-50 °C) and monitor by TLC/GC-MS until completion (typically 12-24 hours).

-

Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography if necessary.

Step 3: Boc Deprotection

-

Dissolve the purified, protected product in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 eq) or a 4M HCl solution in dioxane.

-

Stir at room temperature for 1-3 hours until deprotection is complete.

-

Concentrate the mixture under reduced pressure. If HCl was used, the product will be the hydrochloride salt. If TFA was used, perform a basic workup (e.g., with NaOH solution) and extract the free amine product.

Protocol 2: GC-MS Analysis for Product and Byproduct Identification

-

Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or DCM).

-

GC Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Detector:

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-400 m/z.

-

-

Analysis: Compare the retention times and mass spectra of the peaks to reference spectra of the starting material, desired product, and potential side products (e.g., N-alkylated species).

References

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

-

Wikipedia. (2023). Williamson ether synthesis. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

-

Petrović, Z. S., et al. (2002). Study on the Reaction of Amines with Internal Epoxides. European Journal of Lipid Science and Technology. [Link]

-